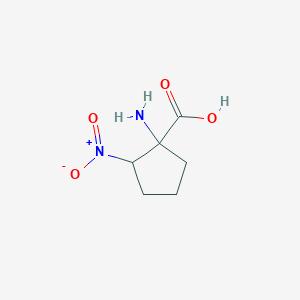
BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO-: is a chemical compound that belongs to the class of biurets, which are derivatives of urea This compound is characterized by the presence of an o-methoxyphenyl group and two thio groups attached to the biuret structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- typically involves the reaction of o-methoxyphenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to promote the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The o-methoxyphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted o-methoxyphenyl derivatives.
Scientific Research Applications
BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- involves its interaction with specific molecular targets and pathways. The compound’s thio groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the o-methoxyphenyl group can interact with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds:
- BIURET, 1-(o-METHOXYPHENYL)-2,4-DIOXO-
- BIURET, 1-(o-METHOXYPHENYL)-2,4-DIAMINO-
- BIURET, 1-(o-METHOXYPHENYL)-2,4-DIMETHYL-
Comparison: BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- is unique due to the presence of two thio groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The thio groups enhance the compound’s ability to undergo oxidation and reduction reactions, making it a versatile reagent in synthetic chemistry. Additionally, the thio groups contribute to the compound’s potential biological activities, such as antimicrobial and anticancer effects, which may not be as pronounced in its analogs.
Properties
| 57494-94-7 | |
Molecular Formula |
C9H11N3OS2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
1-carbamothioyl-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C9H11N3OS2/c1-13-7-5-3-2-4-6(7)11-9(15)12-8(10)14/h2-5H,1H3,(H4,10,11,12,14,15) |
InChI Key |
ZIBFYLCVVBWTIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




